



Application Notes and Protocols: Suzuki Cross-Coupling with Boc-4-iodo-L-phenylalanine

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Compound of Interest		
Compound Name:	Boc-4-iodo-L-phenylalanine	
Cat. No.:	B558665	Get Quote

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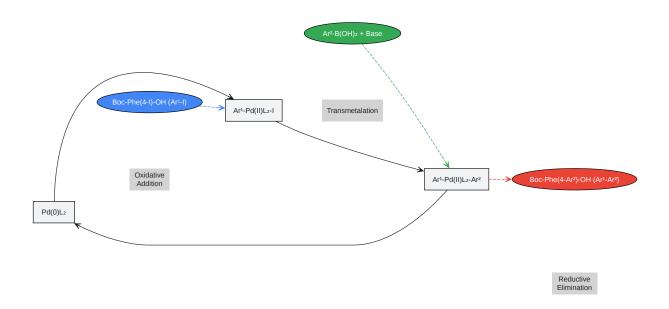
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] Its application in modifying amino acids, such as N-Boc-4-iodo-L-phenylalanine, is of particular interest in drug discovery and development. This methodology allows for the synthesis of non-canonical biaryl amino acids, which are crucial motifs in various pharmacologically active molecules, offering a pathway to rapidly expand structure-activity relationships (SAR) and develop novel therapeutics.[2][3]

The reaction couples an organoboron species (e.g., an arylboronic acid) with an organohalide (in this case, the aryl iodide of the phenylalanine derivative) in the presence of a palladium catalyst and a base.[4] The N-Boc protecting group ensures the stability of the amino acid moiety throughout the reaction, while the iodo-substituent provides high reactivity for the coupling process.[5]

Catalytic Cycle and Experimental Workflow

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[4] The key steps are the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1]



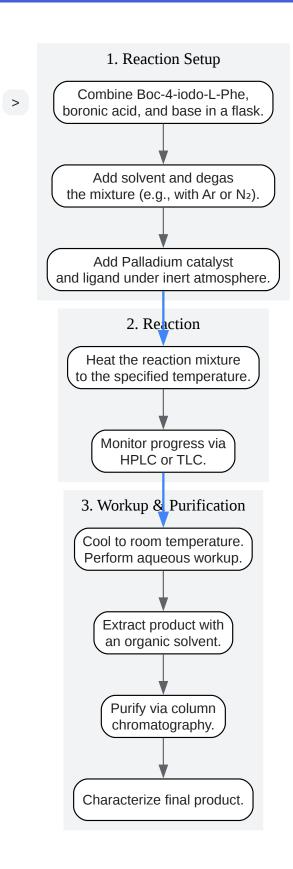


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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A typical experimental workflow involves careful preparation of the reaction mixture under an inert atmosphere to protect the catalyst, followed by heating to drive the reaction to completion. Progress is monitored using techniques like HPLC or TLC, after which the product is isolated and purified.





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Caption: General workflow for Suzuki cross-coupling of Boc-4-iodo-L-phenylalanine.



Experimental Protocols

This section provides a general protocol for the Suzuki cross-coupling of N-**Boc-4-iodo-L- phenylalanine** with an arylboronic acid. Conditions should be optimized for specific substrates.

Materials and Equipment:

- N-Boc-4-iodo-L-phenylalanine
- Arylboronic acid (1.2 2.0 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Na₂PdCl₄) (1-10 mol%)
- Ligand (if required, e.g., SPhos, PPh₃)
- Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-5 equivalents)
- Anhydrous solvent (e.g., Dioxane, Toluene, DMF, Acetonitrile/Water mixture)
- Schlenk flask or reaction vial with a stir bar
- Inert gas supply (Argon or Nitrogen)
- Heating mantle or oil bath with temperature control
- Standard glassware for workup and purification
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To a Schlenk flask, add N-Boc-4-iodo-L-phenylalanine (1.0 eq.), the arylboronic acid (1.5 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).
- Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
- Solvent Addition: Add the degassed solvent (e.g., 4:1 H₂O:Acetonitrile) via syringe.



- Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Na₂PdCl₄, 0.1 eq.) and ligand (e.g., sSPhos, 0.2 eq.).[6]
- Reaction: Heat the mixture to the desired temperature (e.g., 37°C or 80°C) with vigorous stirring.[2][6]
- Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[7]
- Workup:
 - Cool the reaction mixture to room temperature.
 - Dilute with water and ethyl acetate.
 - Acidify the aqueous layer with 1M HCl to pH ~3-4.
 - Extract the aqueous layer three times with ethyl acetate.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
- Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl amino acid derivative.

Data Summary

The choice of catalyst, ligand, base, and solvent system significantly impacts reaction efficiency and yield. Below are tables summarizing various reported conditions.

Table 1: Comparison of Reaction Conditions for Suzuki Coupling with **Boc-4-iodo-L-phenylalanine**



Catalyst (mol%)	Ligand (mol%)	Base (eq.)	Solvent	Temp. (°C)	Time (h)	Convers ion/Yiel d	Referen ce
Na ₂ PdCl ₄ (20)	sSPhos (40)	K₂CO₃ (600)	H ₂ O:ACN (4:1)	37	28	86-94%	[6]
Pd- nanoparti cles	-	K₃PO₄ (5)	Aqueous	37	24	Full Conversi on	[7]
Pd- nanoparti cles	-	K₃PO₄ (5)	Aqueous	RT	24	30-46%	[7]
Pd(OAc) ₂ (low loading)	L3 ligand	КзРО4	H ₂ O	100	0.25	~87% (Radioch emical)	[8]

Table 2: Substrate Scope with Various Arylboronic Acids

This table illustrates the versatility of the coupling with different boronic acids, generally providing high yields under optimized conditions. The data is adapted from a DNA-compatible protocol which demonstrates broad applicability.[6]



Entry	Arylboronic Acid (Ar²-B(OH)₂)	Product Structure (Boc-Phe(4-Ar²)- OH)	Yield (%)
1	Phenylboronic acid	Boc-L-(4- phenyl)phenylalanine	94%
2	4- Methoxyphenylboronic acid	Boc-L-(4'-methoxy- [1,1'-biphenyl]-4- yl)alanine	92%
3	4-Fluorophenylboronic acid	Boc-L-(4'-fluoro-[1,1'- biphenyl]-4-yl)alanine	91%
4	4-Acetylphenylboronic acid	Boc-L-(4'-acetyl-[1,1'- biphenyl]-4-yl)alanine	89%
5	Thiophen-2-ylboronic acid	Boc-L-(4-(thiophen-2-yl))phenylalanine	86%

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